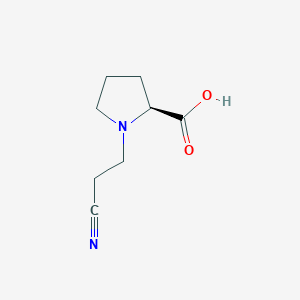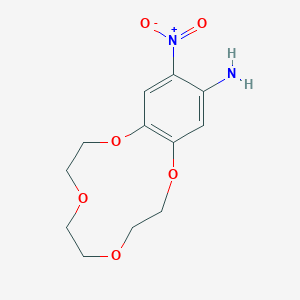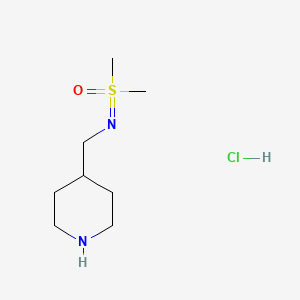
L-Proline, 1-(2-cyanoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, 1-(2-cyanoethyl)- is a derivative of L-Proline, a natural amino acid. This compound is characterized by the addition of a cyanoethyl group to the proline structure. It is used in various chemical reactions and has applications in organic synthesis due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Proline, 1-(2-cyanoethyl)- typically involves the reaction of L-Proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Proline, 1-(2-cyanoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(2-cyanoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of L-Proline, 1-(2-cyanoethyl)- can yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
L-Proline, 1-(2-cyanoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of L-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to L-Proline, 1-(2-cyanoethyl)- include other derivatives of L-Proline, such as:
- L-Proline, 1-(2-hydroxyethyl)-
- L-Proline, 1-(2-aminoethyl)-
- L-Proline, 1-(2-methoxyethyl)-
Uniqueness
L-Proline, 1-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various research applications. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other similar compounds .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m0/s1 |
InChI Key |
WNTANCZONMQZGC-ZETCQYMHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCC#N)C(=O)O |
Canonical SMILES |
C1CC(N(C1)CCC#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)




![(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B11718378.png)

![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)

![Furo[2,3-b]furan-2(3H)-one, tetrahydro-, cis-](/img/structure/B11718403.png)
![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

